Ácido 2,6-dinitrotolueno-4-sulfónico

Descripción general

Descripción

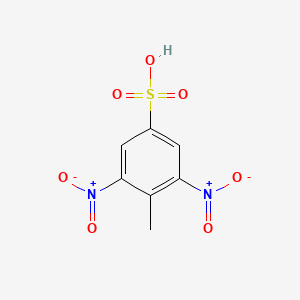

2,6-Dinitrotoluene-4-sulfonic acid is a chemical compound with the molecular formula C7H6N2O7S. It is a derivative of toluene that contains two nitro groups and a sulfonic acid group. This compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals .

Molecular Structure Analysis

2,6-Dinitrotoluene-4-sulfonic acid contains a total of 23 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Aplicaciones Científicas De Investigación

Producción de explosivos militares

El 26DNT, junto con el 2,4-dinitrotolueno (24DNT), se utiliza en la producción de TNT, uno de los explosivos militares más utilizados . Se utiliza en armas como explosivo secundario sólido de alta potencia, ya sea solo o combinado con otros compuestos .

Fabricación de cohetes y misiles

El 26DNT y sus derivados se utilizan en la fabricación de cohetes y misiles . Estos compuestos proporcionan la potencia explosiva necesaria para la propulsión .

Producción de poliuretanos

El 26DNT y sus derivados sirven como intermediarios en la producción de poliuretanos . Los poliuretanos se utilizan en una variedad de aplicaciones, incluyendo materiales de aislamiento, recubrimientos, adhesivos y selladores .

Producción de pólvora sin humo

El 26DNT se utiliza como intermediario en la producción de pólvora sin humo . La pólvora sin humo se utiliza en munición para armas de fuego donde es crucial minimizar el humo .

Remediación ambiental

Ciertas cepas de bacterias, como Diaphorobacter sp. cepa DS2, pueden degradar el 26DNT, lo que lo convierte en un posible candidato para la biorremediación de sitios contaminados .

Cromatografía líquida de alta resolución (HPLC)

El 26DNT, junto con otros compuestos nitroaromáticos, se puede separar y detectar utilizando HPLC con una columna funcionalizada con diol . Este método proporciona una alternativa rentable, eficiente en tiempo y sensible para el análisis de estos compuestos .

Safety and Hazards

2,6-Dinitrotoluene-4-sulfonic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and may cause cancer. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Mecanismo De Acción

Target of Action

It is known that nitroaromatic compounds like this can interact with various biological molecules and processes .

Mode of Action

Nitroaromatic compounds, in general, are known to undergo various transformations in biological systems, including reduction, conjugation, and binding to cellular macromolecules . These interactions can lead to changes in cellular processes and structures.

Biochemical Pathways

For instance, TNT and its metabolites are known to be degraded via ring oxidation with nitrotoluene dioxygenase . It’s plausible that similar pathways could be involved in the metabolism of 2,6-Dinitrotoluene-4-sulfonic acid.

Pharmacokinetics

Information on the pharmacokinetics of 2,6-Dinitrotoluene-4-sulfonic acid is scarce. It’s known that nitroaromatic compounds can be absorbed, distributed, metabolized, and excreted by biological systems . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

Related nitroaromatic compounds have been associated with various toxic effects, including genotoxicity and cytotoxicity .

Action Environment

The action of 2,6-Dinitrotoluene-4-sulfonic acid can be influenced by various environmental factors. For instance, the compound has been detected in groundwater near former ammunition plants , suggesting that it can persist in the environment. The compound’s action, efficacy, and stability could be affected by factors such as pH, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

It is known that dinitrotoluenes, a group of compounds to which 2,6-Dinitrotoluene-4-sulfonic Acid belongs, can interact with various enzymes and proteins

Cellular Effects

Exposure to dinitrotoluenes, including 2,6-Dinitrotoluene-4-sulfonic Acid, can have various effects on cells. Studies have shown that these compounds can affect the nervous system and the blood . They have also been found to cause damage to the lungs, nervous system, male reproductive system, and liver when ingested during brief or long periods .

Molecular Mechanism

It is known that dinitrotoluenes can undergo various transformations in the body, including reduction and binding interactions with biomolecules . These transformations can lead to changes in gene expression and potentially have an impact on enzyme activity .

Temporal Effects in Laboratory Settings

The effects of 2,6-Dinitrotoluene-4-sulfonic Acid can change over time in laboratory settings. For example, studies have shown that exposure to dinitrotoluenes can lead to anemia and damage to the nervous system over time . Information on the stability and degradation of 2,6-Dinitrotoluene-4-sulfonic Acid, as well as its long-term effects on cellular function, is currently limited.

Dosage Effects in Animal Models

The effects of 2,6-Dinitrotoluene-4-sulfonic Acid can vary with different dosages in animal models. High levels of exposure to dinitrotoluenes have been shown to affect the nervous system and the blood

Metabolic Pathways

It is known that dinitrotoluenes can be metabolized by cytochrome P450, a group of enzymes involved in the metabolism of various substances

Transport and Distribution

It is known that dinitrotoluenes do not strongly bind to soil and can move from soil into groundwater . This suggests that 2,6-Dinitrotoluene-4-sulfonic Acid may also be able to move freely within cells and tissues.

Subcellular Localization

Given its chemical structure , it is possible that it could interact with various cellular compartments or organelles

Propiedades

IUPAC Name |

4-methyl-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBCSBNHMVLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058979 | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-90-4, 74543-18-3 | |

| Record name | 2,6-Dinitrotoluene-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitrotoluene-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitro-p-toluenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

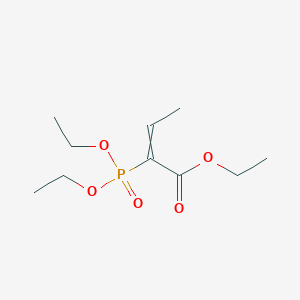

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

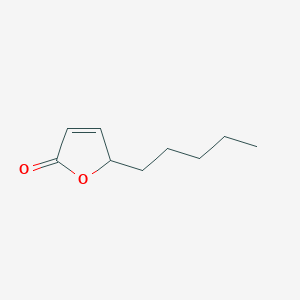

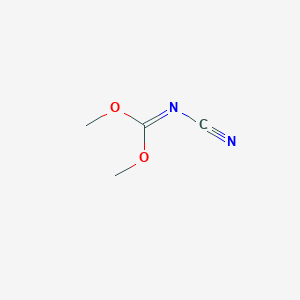

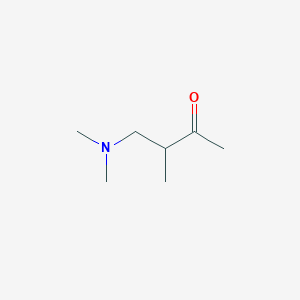

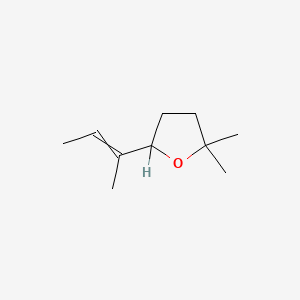

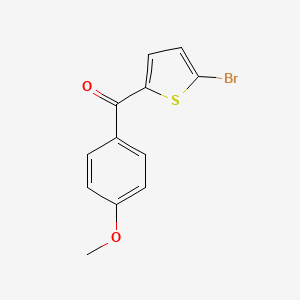

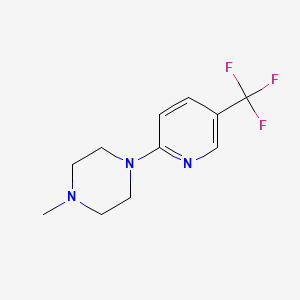

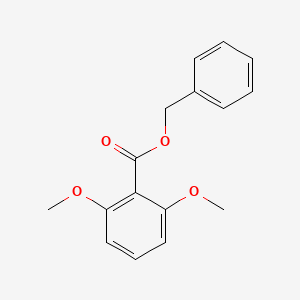

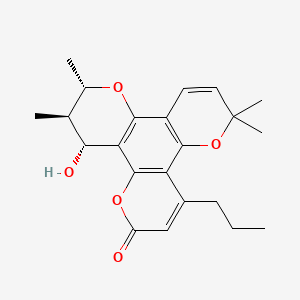

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)